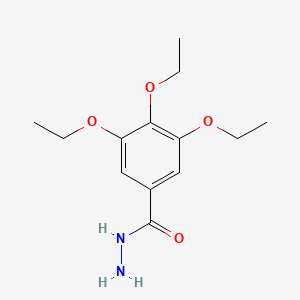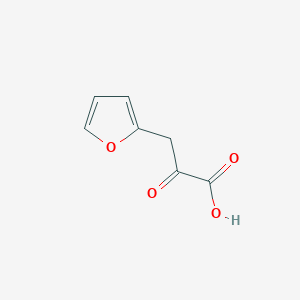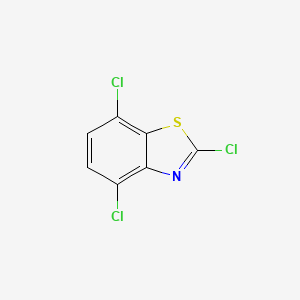
Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid is a compound that features a pyridine ring attached to an amino acid backbone. The Boc group, or tert-butyloxycarbonyl, is a protective group commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the pyridine ring. One common method involves the use of tert-butyloxycarbonyl chloride (Boc-Cl) to protect the amino group. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The pyridine ring can be introduced through various coupling reactions, such as Suzuki coupling or Stille coupling, using appropriate pyridine derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques can enhance the efficiency and yield of the production process. Solid-phase synthesis involves attaching the starting material to a solid resin, allowing for easy separation and purification of the product .
化学反応の分析
Types of Reactions
Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the Boc group using acids like trifluoroacetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Trifluoroacetic acid in dichloromethane.
Substitution: Various acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Deprotected amino acids.
Substitution: Amides and other derivatives.
科学的研究の応用
Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
作用機序
The mechanism of action of Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing for selective reactions at other sites. Upon deprotection, the amino group can interact with enzymes or receptors, influencing biological pathways. The pyridine ring can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity .
類似化合物との比較
Similar Compounds
Boc-(s)-3-amino-4-(3-pyridyl)-butyric acid: Similar structure but with an additional carbon in the backbone.
Boc-(s)-3-amino-3-(2-pyridyl)-propionic acid: Similar structure but with the pyridine ring in a different position.
Uniqueness
Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid is unique due to its specific arrangement of the pyridine ring and the Boc-protected amino group. This unique structure allows for selective reactions and interactions, making it a valuable compound in various research applications .
特性
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWRNLFTLLZYBJ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375916 |
Source


|
| Record name | (S)-N-Boc-3-(3-pyridyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297773-45-6 |
Source


|
| Record name | (S)-N-Boc-3-(3-pyridyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)








![1,3-Dioxolo[4,5-F]benzothiazol-6-amine](/img/structure/B1332806.png)

![1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine](/img/structure/B1332820.png)

![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1332827.png)
